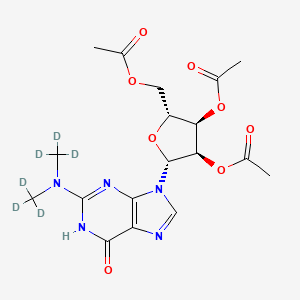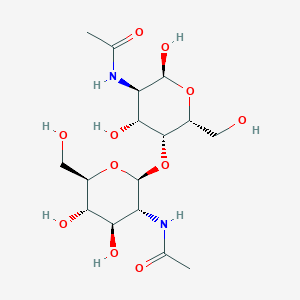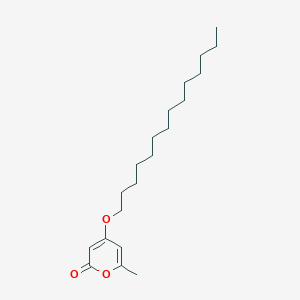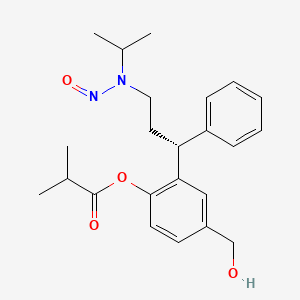
(R)-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxymethyl group, an isopropyl nitrosoamino group, and a phenyl isobutyrate moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate typically involves multiple steps, including the formation of the nitrosoamino group and the attachment of the isobutyrate moiety. One common method involves the use of tert-butyl nitrite for the nitrosation of secondary amines under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrosoamino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate involves its interaction with specific molecular targets and pathways. The nitrosoamino group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
N-nitrosamines: Compounds with similar nitrosoamino groups.
Phenyl isobutyrates: Compounds with similar isobutyrate moieties.
Hydroxymethyl derivatives: Compounds with similar hydroxymethyl groups.
Uniqueness
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-2-[(1R)-3-[nitroso(propan-2-yl)amino]-1-phenylpropyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-16(2)23(27)29-22-11-10-18(15-26)14-21(22)20(19-8-6-5-7-9-19)12-13-25(24-28)17(3)4/h5-11,14,16-17,20,26H,12-13,15H2,1-4H3/t20-/m1/s1 |
InChIキー |
RCLWIZVRMKMIMX-HXUWFJFHSA-N |
異性体SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)N=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)N=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



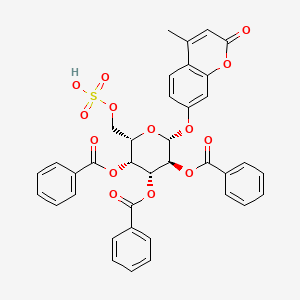
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
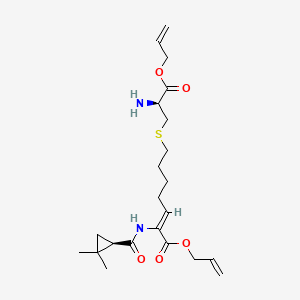

![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

